(E)-2-(2-tosylhydrazono)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O4S |
|---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
(2Z)-2-[(4-methylphenyl)sulfonylhydrazinylidene]acetic acid |
InChI |
InChI=1S/C9H10N2O4S/c1-7-2-4-8(5-3-7)16(14,15)11-10-6-9(12)13/h2-6,11H,1H3,(H,12,13)/b10-6- |
InChI Key |
TUYHVIQNWSSXND-POHAHGRESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)O |
Origin of Product |
United States |
The Foundation: Tosylhydrazones As Versatile Synthetic Intermediates
Tosylhydrazones, readily synthesized from the condensation of aldehydes or ketones with p-toluenesulfonylhydrazide (tosylhydrazine), are celebrated for their stability and multifaceted reactivity. wikipedia.orgwikiwand.com Their primary significance lies in their role as convenient and safer precursors to diazo compounds. bristol.ac.uk Diazo compounds are themselves highly valuable synthetic intermediates, but their often explosive and toxic nature necessitates careful handling. The in situ generation of diazo compounds from stable, crystalline tosylhydrazones under basic conditions has therefore become a cornerstone of modern synthetic methodology. bristol.ac.uk
The synthetic utility of tosylhydrazones is vast, encompassing a range of classical and contemporary organic reactions. The Bamford-Stevens reaction, for instance, involves the base-mediated decomposition of tosylhydrazones to form alkenes via carbene or carbocation intermediates, with the reaction outcome often dependent on the solvent system. wikiwand.comresearchgate.net A related transformation, the Shapiro reaction, utilizes two equivalents of a strong base to generate a vinyllithium (B1195746) species, which can then be quenched with various electrophiles. wikipedia.orgwikiwand.com
More recently, the field has witnessed a surge in the application of tosylhydrazones in transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov Acting as carbene precursors, they can participate in a wide array of bond-forming reactions, including C-C and C-X (where X is a heteroatom) bond formation, providing access to complex molecular architectures. nih.govnih.gov
A Unique Player: Distinctive Features of E 2 2 Tosylhydrazono Acetic Acid
(E)-2-(2-tosylhydrazono)acetic acid, derived from glyoxylic acid, stands out within the broader class of tosylhydrazones due to the presence of the carboxylic acid functionality. This feature introduces several distinctive characteristics that influence its reactivity and potential applications.
The acidic proton of the carboxyl group can participate in intramolecular interactions and can influence the reactivity of the tosylhydrazone moiety. Furthermore, the carboxyl group can be readily converted into other functional groups, such as esters or amides, providing a handle for further molecular elaboration or for tuning the electronic properties and solubility of the molecule.
The primary utility of this compound lies in its ability to serve as a precursor to diazoacetic acid or its esters. Upon treatment with a base, it is expected to generate the corresponding diazo species, which is a key reagent in a variety of transformations, including cycloaddition reactions and insertions into C-H and X-H bonds.
Below are the fundamental chemical properties of this compound:
| Property | Value |
| Molecular Formula | C9H10N2O4S |
| Molecular Weight | 242.25 g/mol |
| IUPAC Name | (E)-2-(2-(p-tolylsulfonyl)hydrazono)acetic acid |
| CAS Number | 14661-68-8 |
Note: The data in this table is compiled from publicly available chemical databases.
While detailed experimental studies specifically on this compound are not extensively reported in readily accessible literature, its reactivity can be inferred from the well-established chemistry of related tosylhydrazones and diazoacetates. For example, the corresponding ethyl ester, ethyl 2-(2-tosylhydrazono)acetate, would be expected to undergo transition-metal-catalyzed reactions to form a variety of functionalized acetic acid derivatives.
A Look Back: the Historical Context and Evolution of Research
Condensation Reactions with Glyoxylic Acid Derivatives
The most direct and conventional method for synthesizing this compound is through the condensation reaction of a glyoxylic acid derivative with p-toluenesulfonohydrazide (tosylhydrazine). wikipedia.org This reaction involves the nucleophilic addition of the hydrazine (B178648) nitrogen to the carbonyl carbon of glyoxylic acid, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone.
The general reaction is as follows: HOOC-CHO + H₂N-NH-SO₂-C₆H₄-CH₃ → HOOC-CH=N-NH-SO₂-C₆H₄-CH₃ + H₂O
This acid-catalyzed condensation is a staple method for preparing tosylhydrazones. wikipedia.orgresearchgate.net The reaction conditions can be optimized by selecting appropriate solvents and catalysts. While specific data for the synthesis of this compound is not extensively detailed in the provided literature, the general principles of tosylhydrazone formation from aldehydes apply. wikipedia.org The reaction of glyoxylic acid with various amine-containing compounds, including ureas and amides, is well-documented, often employing acid catalysts like p-toluenesulfonic acid or elemental iodine to drive the reaction. researchgate.net These reactions can be carried out in a range of solvents, including water, toluene, or acetone. researchgate.net
Table 1: General Conditions for Condensation Reactions
| Reactants | Catalyst | Solvent | Outcome |
|---|---|---|---|
| Aldehyde/Ketone, Tosylhydrazine | Hydrochloric Acid | Ethanol | Formation of Tosylhydrazone wikipedia.org |
| Glyoxylic Acid, Amides | p-Toluenesulfonic Acid | Toluene, Benzene | Formation of Diaminoacetic Acid Derivatives researchgate.net |
This table presents generalized conditions for similar reactions, providing a framework for the synthesis of this compound.
Alternative Synthetic Routes and Precursor Utilization
While direct condensation is the primary route, alternative synthetic strategies and the use of different precursors can be envisaged for producing this compound and its analogs. Tosylhydrazones themselves can serve as starting materials for further chemical transformations. wikipedia.org For instance, they are key intermediates in the Shapiro and Bamford-Stevens reactions. wikipedia.org
The utilization of versatile precursors is a common strategy in organic synthesis. researchgate.net For example, cyanoacetohydrazide is a precursor for a wide array of heterocyclic compounds due to its multiple reactive centers. researchgate.net In the context of this compound, alternative precursors could potentially include compounds that can be readily converted to either the glyoxylic acid or the tosylhydrazine moiety before the final condensation step.
One could also consider the synthesis from other α-keto acids, which are structurally similar to glyoxylic acid. For example, 2-oxo-2-(2-thien-yl)acetic acid is another α-keto acid used in synthesis. nih.gov A hypothetical route could involve the synthesis of a different tosylhydrazone that can be subsequently modified to introduce the carboxylic acid functionality. However, such multi-step syntheses are often less efficient than direct condensation. assets-servd.host The choice of synthetic route often depends on the availability and cost of starting materials and the desired purity of the final product. researchgate.netmdpi.com
Green Chemistry Approaches in the Synthesis of this compound
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to develop more environmentally benign processes. In the synthesis of tosylhydrazones, several green approaches have been successfully implemented.
A notable green method is the solvent-free synthesis of N-tosylhydrazones at room temperature using a grinding technique. nih.gov This method involves manually grinding a mixture of an aldehyde or ketone with tosylhydrazine in a mortar. nih.gov The reaction proceeds rapidly (often within one minute) and avoids the use of organic solvents, leading to high yields and minimizing waste. nih.gov This approach is atom-economical and environmentally friendly. nih.gov
Another green protocol involves the use of iodine as a catalyst in dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as both a solvent and an oxidant. nih.gov This system has been used for the cyclization of N-tosylhydrazones. nih.gov While this specific reaction transforms the tosylhydrazone further, the initial formation of the tosylhydrazone itself can benefit from iodine catalysis, which is considered a greener alternative to some traditional acid catalysts. researchgate.net The use of heterogeneous catalysts, such as sulfonic resins, has also been explored for reactions involving glyoxylic acid, offering advantages like easy separation and reusability of the catalyst. rsc.org
Table 2: Comparison of Synthetic Methods for Tosylhydrazones
| Method | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Condensation | Acid catalyst, organic solvent, often requires heating. wikipedia.org | Well-established, generally reliable. | Use of volatile organic solvents, longer reaction times, potentially lower yields. nih.gov |
| Solvent-Free Grinding | Mechanical grinding at room temperature. nih.gov | Rapid reaction (1 min), high yields, solvent-free, environmentally friendly. nih.gov | May not be suitable for all substrates or large-scale synthesis. |
In Situ Generation of Diazo Intermediates from this compound
The treatment of N-tosylhydrazones with a base is a well-established method for the in situ generation of diazo compounds, circumventing the need to handle these often unstable and potentially explosive species directly. researchgate.netresearchgate.net this compound follows this general principle, reacting with a base to form a diazo intermediate, specifically diazoacetic acid. This transformation is the first key step in the broader reaction manifold of the compound. adichemistry.com The reaction proceeds via the deprotonation of the tosylhydrazone nitrogen, followed by the elimination of the p-toluenesulfinate anion.
The Bamford-Stevens reaction, the foundational process for the conversion of tosylhydrazones, exhibits a critical dependence on the solvent system employed. organic-chemistry.org The nature of the solvent—protic or aprotic—dictates the fate of the diazo intermediate formed in situ and, consequently, the final reaction products. adichemistry.comwikipedia.org
In Protic Solvents: Under protic conditions (e.g., using sodium methoxide (B1231860) in ethylene (B1197577) glycol), the diazo intermediate generated from this compound can be protonated by the solvent. adichemistry.comquimicaorganica.org This forms a diazonium ion, which rapidly loses molecular nitrogen (N₂) to generate a carbocation (a carbenium ion). adichemistry.comwikipedia.org This cationic intermediate will then typically undergo elimination of a proton to form an alkene. However, carbocations are susceptible to rearrangements, which can lead to a mixture of products. adichemistry.com
In Aprotic Solvents: In the absence of a proton source (aprotic conditions), the reaction follows a different course. adichemistry.com The diazo intermediate, upon formation, decomposes by losing N₂ to directly generate a carbene. wikipedia.orgquimicaorganica.org This carbene is a neutral, highly reactive species that can then undergo various transformations, such as 1,2-hydrogen shifts to yield alkenes. adichemistry.com This pathway generally offers a cleaner reaction profile compared to the protic route, as it avoids carbocationic rearrangements. organic-chemistry.org
| Condition | Solvent Type | Key Intermediate | Primary Fate |
| Protic | e.g., Ethylene Glycol, Alcohols | Carbocation | Elimination, Rearrangement |
| Aprotic | e.g., THF, Diethyl Ether | Carbene | 1,2-Hydride Shift, Insertion |
The presence of a carboxylic acid group directly on the carbon backbone of this compound introduces a significant feature not present in simple tosylhydrazones. The molecule possesses two acidic protons: the carboxylic acid proton (-COOH) and the tosylhydrazone amide proton (-NH-). Their relative acidities play a crucial role in the reaction mechanism.
Typically, a carboxylic acid is significantly more acidic than the N-H proton of a tosylhydrazone. Therefore, upon the addition of one equivalent of base, the carboxylic acid is preferentially deprotonated to form the corresponding carboxylate salt. The formation of the diazo compound requires the removal of the second, less acidic N-H proton and subsequent elimination of the tosyl group. This necessitates the use of at least two equivalents of a strong base.
Carbene and Carbenoid Generation from this compound
Following the in situ formation of the diazoacetic acid intermediate, the subsequent step involves the loss of dinitrogen gas (N₂) to produce a highly reactive species. Depending on the reaction conditions, this can be a "free" carbene or a metal-stabilized carbene, known as a carbenoid. unacademy.com Carbenoids are substances that exhibit carbene-like reactivity but are not technically free carbenes, often involving a metal atom that modulates their behavior.
Transition metals, particularly rhodium, copper, and palladium, are widely used to catalyze reactions involving diazo compounds. researchgate.netbohrium.com When the diazoacetic acid intermediate is generated from this compound in the presence of a suitable metal catalyst, it does not typically decompose to a free carbene. Instead, it coordinates with the metal center, expels N₂, and forms a metal-carbene complex, or carbenoid. unacademy.com
The general mechanism involves:
In situ formation of diazoacetic acid from this compound.
Coordination of the diazo compound to the metal catalyst (e.g., a Rh(II) or Cu(I) complex).
Irreversible loss of N₂ to form an electrophilic metal-carbenoid.
Transfer of the carbene moiety (:CH(COOH)) from the metal center to a substrate in reactions such as cyclopropanation or C-H insertion.
These metal-catalyzed pathways are highly valuable as the reactivity and selectivity of the carbenoid can be fine-tuned by modifying the ligands on the metal catalyst. bohrium.com
| Catalyst Type | Common Metals | Intermediate | Key Features |
| Metal-Catalyzed | Rh, Cu, Pd, Fe | Metal-Carbene (Carbenoid) | Controlled reactivity, high selectivity, tunable by ligands. |
| Metal-Free | None | Free Carbene | Highly reactive, less selective, often requires thermal or photochemical energy. |
In the absence of a transition metal catalyst, the generation of a carbene from the diazoacetic acid intermediate can be achieved through other means, primarily thermal or photochemical decomposition. researchgate.net Heating the reaction mixture provides the necessary energy to overcome the activation barrier for N₂ extrusion, leading to the formation of a free carbene. Similarly, irradiation with UV light can induce the same transformation.
These metal-free methods generate a highly energetic and often less selective carbene species compared to its metal-stabilized carbenoid counterpart. While this high reactivity can be useful, it can also lead to a wider array of side products, including indiscriminate insertion reactions. wikipedia.org The choice between a metal-catalyzed or metal-free pathway is therefore a critical decision in synthetic design, depending on the desired outcome and the nature of the substrate. researchgate.netresearchgate.net
Transformations and Synthetic Applications of E 2 2 Tosylhydrazono Acetic Acid
Carbon-Carbon Bond Forming Reactions
The diazoacetate intermediate derived from (E)-2-(2-tosylhydrazono)acetic acid is a cornerstone for constructing new carbon-carbon bonds through various catalytic pathways. These methods offer novel strategies for modifying carbonyl-containing structures. documentsdelivered.comcsic.es
Cross-Coupling Reactions (e.g., Palladium-Catalyzed, Metal-Free)
N-Tosylhydrazones have emerged as effective coupling partners in both palladium-catalyzed and metal-free cross-coupling reactions, providing direct routes to complex alkenes and other carbon skeletons. documentsdelivered.comrsc.org In these reactions, the tosylhydrazone serves as a surrogate for a carbene, which can be intercepted by a metal catalyst or other reagents. nih.govacs.org
Palladium-catalyzed cross-coupling reactions typically involve the reaction of the tosylhydrazone with partners like aryl halides or boronic acids. nih.govrsc.orgorganic-chemistry.org These transformations merge the chemistry of metal carbenes with traditional cross-coupling cycles, enabling the formation of C-C bonds that were previously difficult to access. nih.govacs.org The reaction is versatile, tolerating a wide range of functional groups on both the hydrazone and the coupling partner. documentsdelivered.comorganic-chemistry.org Metal-free versions have also been developed, often utilizing strong bases to facilitate the coupling with reagents such as boronic acids. rsc.orgsnmjournals.org
Below is a table summarizing representative cross-coupling reactions involving N-tosylhydrazones.
| Catalyst/Conditions | Hydrazone Partner | Coupling Partner | Product Type | Ref. |
| Pd(PPh₃)₂Cl₂, t-BuOLi | Tosylhydrazone of an aliphatic ketone | Aryl halide | Substituted olefin | organic-chemistry.org |
| Pd(OAc)₂, P(o-tol)₃ | Tosylhydrazone of an α-oxyketone | Aryl bromide | Enol ether | rsc.org |
| Pd₂(dba)₃, P(t-Bu)₃ | Tosylhydrazone of a 2-ketoester | Aryl chloride | 2-Aryl-α,β-unsaturated ester | rsc.org |
| K₂CO₃ (Metal-Free) | 4-[¹⁸F]Fluorobenzylidene tosylhydrazone | Arylboronic acid | Radiofluorinated diarylmethane | snmjournals.org |
Cyclopropanation and Epoxidation
The metal-catalyzed decomposition of diazoacetates generated from this compound is a classic and powerful method for the synthesis of cyclopropanes and epoxides. bris.ac.ukfigshare.com
In cyclopropanation, a metal catalyst, typically based on rhodium, copper, or silver, reacts with the diazoacetate to form a metal-carbene intermediate. researchgate.netresearchgate.net This intermediate then transfers the carbene moiety to an alkene in a cycloaddition reaction to furnish the cyclopropane (B1198618) ring. researchgate.netacs.org The reaction can be highly stereoselective, and the development of chiral catalysts allows for the synthesis of enantiomerically enriched cyclopropanes. nih.govnih.gov
Epoxidation reactions proceed via a similar pathway, where the metal carbene is intercepted by a carbonyl compound, such as an aldehyde or ketone. organic-chemistry.orgresearchgate.net This forms a carbonyl ylide intermediate, which subsequently undergoes ring-closure to yield the corresponding epoxide. organic-chemistry.org This method is particularly effective for generating stereospecific epoxides from various aldehydes and ketones. organic-chemistry.orgresearchgate.net
The table below provides examples of these transformations.
| Reaction Type | Catalyst | Diazo Precursor | Substrate | Product | Ref. |
| Cyclopropanation | Rh₂(OAc)₄ | Ethyl diazoacetate | Styrene | Ethyl 2-phenylcyclopropane-1-carboxylate | ethz.ch |
| Cyclopropanation | Silver catalyst | N-Nosylhydrazone | Diarylalkene | Trisubstituted cyclopropane | acs.org |
| Cyclopropanation | Ru(II)-Pheox Complex | Diazo acetoxy acetone | Olefin | Optically active cyclopropyl (B3062369) ketone | researchgate.net |
| Epoxidation | Rh₂(OAc)₄ | Phenyldiazoacetate | Arylaldehyde | Trisubstituted epoxide | organic-chemistry.org |
| Aziridination | Rh₂(OAc)₄ | Styryldiazoacetate | Arylimine | Trisubstituted aziridine | organic-chemistry.org |
Carbene Insertion Reactions
Carbene insertion into C-H bonds is one of the most direct methods for C-C bond formation and functionalization of unactivated carbon centers. nih.govmdpi.comresearchgate.net The metal-carbene species generated from this compound can undergo intramolecular or intermolecular insertion into C-H bonds. mdpi.comdntb.gov.ua
Catalysts based on rhodium and iron have proven particularly effective for this transformation. nih.govorganic-chemistry.org Intramolecular C-H insertion reactions are a powerful tool for constructing cyclic systems, such as β-lactams or other nitrogen-containing heterocycles, from appropriately substituted diazoamides. mdpi.comdntb.gov.ua Intermolecular reactions allow for the direct functionalization of alkanes and other hydrocarbons, although controlling regioselectivity can be a challenge. nih.gov The choice of catalyst and the electronic nature of the carbene precursor play crucial roles in determining the efficiency and selectivity of the insertion. nih.govorganic-chemistry.org
Key findings in carbene insertion reactions are summarized below.
| Catalyst | Carbene Precursor | Substrate (Bond Type) | Product Type | Ref. |
| Rhodium(II) catalysts | N-Tosylhydrazone | Pinacolborane (B-H) | α-Boryl carbonyl compound | nih.govresearchgate.net |
| Iron(II) triflate | α-Aryl-α-diazoacetate | Triethylsilane (Si-H) | α-Silylester | organic-chemistry.org |
| Rhodium(II) octanoate | N,N-Diaryl diazomethanesulfonamide | Arene (intramolecular C-H) | Benzo-γ-sultam | mdpi.com |
| Rhodium(II) catalyst | 2-Diazo-N-phenyl-2-(N-phenylsulfamoyl)acetamide | Arene (intramolecular C-H) | 3-Sulfamoylindolin-2-one | dntb.gov.ua |
Carbon-Heteroatom Bond Forming Reactions (e.g., C-O, C-N)
The formation of carbon-heteroatom bonds is a fundamental transformation in organic synthesis, crucial for accessing a vast array of functional molecules. nih.govmiamioh.edu The carbene intermediate derived from this compound can be effectively trapped by heteroatom nucleophiles, such as alcohols, amines, and thiols, to forge new C-O, C-N, and C-S bonds. snmjournals.orgresearchgate.netrsc.org
These reactions typically proceed under metal catalysis, where the metal carbene is attacked by the heteroatom. nih.gov For example, reaction with an alcohol leads to the insertion of the carbene into the O-H bond, resulting in the formation of an ether. Similarly, reactions with amines or thiols yield the corresponding substituted amines and thioethers. snmjournals.org These transformations are often highly efficient and offer a direct route to functionalized products from simple precursors. snmjournals.orgmdpi.com
The following table highlights examples of C-X bond forming reactions.
| Catalyst/Conditions | Carbene Precursor | Nucleophile | Product Type | Ref. |
| K₂CO₃/TBAB (Metal-Free) | 4-[¹⁸F]Fluorobenzylidene tosylhydrazone | Aromatic/Aliphatic Thiol | Radiofluorinated thioether | snmjournals.org |
| Rhodium(II) catalyst | N-Tosylhydrazone | Alcohol | Alkyl enol ether | researchgate.net |
| Copper(I) iodide | N-Methoxy amide | Arylboronic acid | Aryl-N-methoxy arylimide (O-Arylation) | mdpi.com |
| Rhodium(II) catalyst | Diazo compound | Amine (N-H insertion) | Substituted amine | nih.gov |
Construction of Heterocyclic Systems
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and natural products. This compound and its derivatives serve as powerful building blocks for the synthesis of various heterocyclic systems. clockss.orgamazonaws.comarkat-usa.org The in situ generated diazoacetate can participate in a range of cycloaddition and annulation reactions. researchgate.netresearchgate.net
One common approach is the [3+2] cycloaddition reaction, where the diazo compound acts as a 1,3-dipole. For instance, reaction with alkynes readily produces pyrazoles, while reaction with nitriles can yield triazoles. bris.ac.ukresearchgate.net More complex, multi-component reactions have also been developed. For example, a [2+2+1] cycloaddition of N-tosylhydrazones, tert-butyl nitrite, and alkenes provides a novel route to isoxazolines. nih.gov These methods benefit from the operational simplicity of using a stable tosylhydrazone precursor to access the reactive dipole needed for cyclization. rsc.org
Examples of heterocycle synthesis are presented in the table below.
| Reaction Type | Reagents | Heterocycle Formed | Ref. |
| [3+2] Cycloaddition | N-Tosylhydrazone salt, Alkyne | Pyrazole | bris.ac.ukresearchgate.net |
| [2+2+1] Cycloaddition | N-Tosylhydrazone, tert-Butyl nitrite, Alkene | Isoxazoline | nih.gov |
| Intramolecular Cycloaddition | N-Tosylhydrazone with tethered alkyne | Pyrazolo-[1,5-c]quinazolinone | rsc.org |
| Condensation/Cyclization | Cyanoacetic acid hydrazide, β-Ketoester | Pyridinone derivative | arkat-usa.orgresearchgate.net |
Role in Cascade and One-Pot Synthetic Sequences
The use of this compound is particularly advantageous in cascade and one-pot reactions, where multiple transformations occur in a single reaction vessel. rsc.orgprinceton.edu This approach enhances synthetic efficiency by reducing the need for isolation and purification of intermediates, saving time, and minimizing waste. organic-chemistry.org
A typical one-pot sequence involves the initial formation of the tosylhydrazone from an aldehyde or ketone and tosylhydrazide, followed by its base-mediated conversion to the diazo compound, and its subsequent reaction in a coupling or cycloaddition process. organic-chemistry.orgnih.gov For instance, ketones can be converted directly to substituted olefins in a one-pot tandem hydrazone formation/palladium-catalyzed cross-coupling sequence. organic-chemistry.org Similarly, three-component cascade reactions involving α-halo-N-tosylhydrazones, indoles, and arylboronic acids have been developed to construct complex molecules in a single step under metal-free conditions. nih.gov These strategies showcase the power of using tosylhydrazones as stable precursors for generating reactive intermediates within complex, efficient synthetic sequences. rsc.orgresearchgate.net
The table below illustrates several cascade and one-pot processes.
| Reaction Sequence | Key Reagents | Final Product | Ref. |
| One-pot Hydrazone Formation / Cross-Coupling | Ketone, Tosylhydrazide, Aryl halide, Pd catalyst | Substituted olefin | organic-chemistry.org |
| Three-Component Cascade | α-Halo-N-tosylhydrazone, Indole, Arylboronic acid | Functionalized indole | nih.gov |
| One-pot [2+2+1] Cycloaddition | Aldehyde, Tosylhydrazide, tert-Butyl nitrite, Alkene, Cu catalyst | Substituted isoxazoline | nih.gov |
| One-pot Diazo Generation / Intramolecular Cycloaddition | Substituted o-aminobenzonitrile, Aldehyde, Tosylhydrazide | Pyrazolo-[1,5-c]quinazolinone | rsc.org |
Stereoselective Transformations Utilizing this compound
This compound and its ester derivatives are versatile precursors for the in situ generation of diazoacetates. These diazo compounds are highly valuable intermediates in a variety of stereoselective transformations, enabling the synthesis of chiral molecules with a high degree of stereocontrol. The ability to generate the reactive diazo species directly in the reaction mixture from a stable, crystalline solid like a tosylhydrazone enhances the practicality and safety of these methods. The primary focus of stereoselective reactions involving diazoacetates derived from this compound is the transfer of a carbene equivalent to a prochiral substrate, guided by a chiral catalyst or auxiliary.
A predominant application of these diazoacetates is in the asymmetric cyclopropanation of alkenes. In these reactions, a chiral catalyst, typically a transition metal complex, facilitates the decomposition of the diazoacetate to form a metal-carbene intermediate. This intermediate then reacts with an alkene to construct a cyclopropane ring. The chirality of the catalyst ligand environment dictates the facial selectivity of the carbene transfer, leading to the formation of one enantiomer of the cyclopropane product in excess.
Rhodium(II) and Cobalt(II) complexes bearing chiral ligands have proven to be particularly effective catalysts for these transformations. Dirhodium(II) complexes with chiral carboxylate or carboxamidate ligands are well-established catalysts for the asymmetric cyclopropanation of a wide range of alkenes with ethyl diazoacetate. nih.gov Similarly, cobalt(II) complexes of chiral porphyrins have been successfully employed for the asymmetric radical cyclopropanation of alkenes with diazo reagents generated in situ from sulfonylhydrazones. nih.gov These catalytic systems often provide high yields and excellent levels of both diastereoselectivity and enantioselectivity.
The general scheme for the stereoselective cyclopropanation involves the base-mediated in situ formation of the diazoacetate from the corresponding tosylhydrazone, followed by the catalyst-mediated reaction with an alkene.
General Reaction Scheme:

Detailed research findings have demonstrated the efficacy of various chiral catalytic systems in achieving high stereoselectivity in reactions of diazoacetates. The choice of catalyst, solvent, and reaction conditions can significantly influence the stereochemical outcome.
Asymmetric Cyclopropanation of Styrenes
The asymmetric cyclopropanation of styrenes with diazoacetates generated from tosylhydrazones is a well-studied transformation. Chiral rhodium(II) and cobalt(II) catalysts have been shown to provide the corresponding cyclopropane esters with high enantiomeric excess (ee).
| Entry | Alkene | Catalyst | Solvent | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Styrene | Rh₂(S-DOSP)₄ | CH₂Cl₂ | 85 | 88:12 (trans:cis) | 98 (trans) | nih.gov |
| 2 | 4-Chlorostyrene | Rh₂(S-DOSP)₄ | CH₂Cl₂ | 82 | 85:15 (trans:cis) | 97 (trans) | nih.gov |
| 3 | 4-Methylstyrene | [Co(P1)] | Toluene | 90 | >95:5 (trans:cis) | 92 (trans) | nih.gov |
| 4 | Styrene | [Co(3,5-Di'Bu-Xu(2'-Naph)Phyrin)] | Benzene | 88 | 90:10 (trans:cis) | 85 (trans) | nih.gov |
Asymmetric Intramolecular Cyclopropanation
The principles of stereoselective carbene transfer can also be applied to intramolecular reactions. Asymmetric intramolecular cyclopropanation of (E)-2-alkenyl α-diazoacetates, which can be derived from the corresponding tosylhydrazones, provides access to chiral bicyclic systems. Chiral ruthenium-salen complexes have been identified as effective catalysts for such transformations. researchgate.net
| Entry | Substrate | Catalyst | Solvent | Yield (%) | enantiomeric excess (ee, %) | Reference |
|---|---|---|---|---|---|---|
| 1 | (E)-2-butenyl-α-diazoacetate | (nitroso)(salen)-ruthenium(II) complex | CH₂Cl₂ | 75 | 88 | researchgate.net |
| 2 | (E)-2-pentenyl-α-diazoacetate | (nitroso)(salen)-ruthenium(II) complex | CHCl₃ | 68 | 92 | researchgate.net |
The stereoselective transformations of this compound and its derivatives, through the in situ generation of diazoacetates, represent a powerful strategy for the synthesis of complex chiral molecules. The continued development of new chiral catalysts and the exploration of their applications in reactions with these versatile precursors are areas of active research.
Derivatives of E 2 2 Tosylhydrazono Acetic Acid and Their Synthetic Utility
Modification of the Carboxylic Acid Functionality (e.g., Esterification, Amidation)
The carboxylic acid group (-COOH) in (E)-2-(2-tosylhydrazono)acetic acid is a prime site for chemical modification through common reactions such as esterification and amidation. rsc.org These transformations convert the carboxylic acid into esters (-COOR) and amides (-CONR₂), respectively, which can alter the compound's solubility, electronic properties, and steric profile, thereby influencing its utility in subsequent reactions.
Esterification:
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.ukchemguide.co.uk The reaction is reversible, and to favor the formation of the ester, the water produced is often removed, or the ester is distilled off as it forms. chemguide.co.uk Another approach involves converting the carboxylic acid to a more reactive derivative, like an acyl chloride or acid anhydride, which then readily reacts with an alcohol. youtube.com
In the context of tosylhydrazones, studies have shown the successful esterification of similar structures. For instance, research on the coupling reactions of anhydro-aldose tosylhydrazones with various carboxylic acids has demonstrated the formation of esters in moderate to good yields. researchgate.net While the substrate in that study was different, the principle applies. The reaction of this compound with an alcohol (R-OH) would yield the corresponding ester, (E)-2-(2-tosylhydrazono)acetate. A general scheme for this esterification is shown below:
R'COOH + R"OH ⇌ R'COOR" + H₂O (where R' is the (E)-2-(2-tosylhydrazono)methyl group)
Research on the coupling of tosylhydrazones with carboxylic acids has yielded specific data on ester formation under base-promoted, catalyst-free conditions. researchgate.net The following table, adapted from related studies, illustrates the types of esters that can be formed and typical yields.
| Carboxylic Acid Reactant | Alcohol/Phenol Reactant | Resulting Ester | Yield (%) | Reference |
|---|---|---|---|---|
| Pivalic acid | C-(β-d-glucopyranosyl)formaldehyde tosylhydrazone | Glucosylmethyl pivalate (B1233124) derivative | 72 | researchgate.net |
| Cyclohexanecarboxylic acid | C-(β-d-glucopyranosyl)formaldehyde tosylhydrazone | Glucosylmethyl cyclohexanecarboxylate (B1212342) derivative | 80 | researchgate.net |
| Benzoic acid | C-(β-d-glucopyranosyl)formaldehyde tosylhydrazone | Glucosylmethyl benzoate (B1203000) derivative | 66 | researchgate.net |
| 4-Nitrobenzoic acid | C-(β-d-glucopyranosyl)formaldehyde tosylhydrazone | Glucosylmethyl 4-nitrobenzoate (B1230335) derivative | 58 | researchgate.net |
| 4-Methoxybenzoic acid | C-(β-d-glucopyranosyl)formaldehyde tosylhydrazone | Glucosylmethyl 4-methoxybenzoate (B1229959) derivative | 61 | researchgate.net |
Amidation:
Amidation involves the reaction of the carboxylic acid group with an amine (primary or secondary) to form an amide. Direct reaction between a carboxylic acid and an amine typically forms a stable salt. libretexts.org Therefore, the reaction usually requires heating to dehydrate the salt, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the bond formation. youtube.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then reacts readily with an amine to produce the amide. libretexts.org
For this compound, reaction with an amine (R₂NH) would yield the corresponding amide derivative. This modification introduces nitrogen into the functional group, which can further influence the molecule's chemical behavior, for instance, by its ability to participate in hydrogen bonding.
Variations in the Tosyl Moiety and Their Mechanistic Implications
The tosyl (p-toluenesulfonyl) group is a critical component of the tosylhydrazone functionality. wikipedia.org It serves as an excellent leaving group in the base-induced elimination reaction that generates the corresponding diazo compound, a key reactive intermediate. wikipedia.orgacs.org The mechanism involves the deprotonation of the hydrazone NH proton, followed by the elimination of the p-toluenesulfinate anion.
The electronic nature of the tosyl group can be altered by introducing different substituents onto its p-tolyl aromatic ring. These modifications have significant mechanistic implications:
Electron-Withdrawing Groups (EWGs): Placing strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the aromatic ring of the sulfonyl moiety makes the sulfinate anion a better, more stable leaving group. This increased stability facilitates the elimination step, accelerating the rate of diazo compound formation. Therefore, derivatives with substituted, electron-deficient tosyl groups are expected to be more reactive.
These variations allow for the fine-tuning of the tosylhydrazone's reactivity, enabling chemists to control the rate of carbene or diazo formation for specific synthetic applications.
Impact of Derivative Structure on Reactivity and Selectivity
The synthetic utility of this compound derivatives is profoundly influenced by their structure. Modifications to either the carboxylic acid functionality or the tosyl moiety can be strategically employed to control the reactivity of the molecule and the selectivity of its subsequent reactions.
Impact of Carboxylic Acid Modification: Converting the carboxylic acid to an ester or an amide primarily affects the steric and electronic environment around the tosylhydrazone core.
Reactivity: The electronic nature of the ester or amide group can have a modest influence on the acidity of the remaining N-H proton of the hydrazone. More significantly, changing the functional group alters the molecule's solubility and physical properties, which can be crucial for optimizing reaction conditions and improving yields. For example, converting the polar carboxylic acid to a more lipophilic ester can improve solubility in nonpolar organic solvents used in many coupling or cyclization reactions.
Selectivity: The steric bulk of the ester or amide group can influence the selectivity of reactions involving the derived carbene. A larger R group in an ester (COOR) or amide (CONR₂) can introduce steric hindrance that directs the approach of a reactant, potentially leading to higher diastereoselectivity or regioselectivity in reactions like cyclopropanation.
Impact of Tosyl Moiety Variation: As discussed, modifying the electronic properties of the tosyl group has a direct and significant impact on the rate of the initial, often rate-determining, step of tosylhydrazone chemistry: the formation of the diazo compound.
Reactivity: The use of a more electron-deficient sulfonyl group (e.g., a nosyl group instead of a tosyl group) can dramatically increase the rate of reaction by facilitating the elimination step. nih.gov This is particularly useful for less reactive tosylhydrazone substrates or for reactions that require milder conditions.
Selectivity: While the primary effect is on rate, changes in reactivity can also influence selectivity. For example, in a competitive reaction scenario, a more reactive diazo precursor might favor one reaction pathway over another. Furthermore, the nature of the sulfonyl group can affect the stability and subsequent reaction pathways of the generated carbene intermediate, potentially altering the product distribution in complex transformations.
Advanced Analytical Techniques in the Study of E 2 2 Tosylhydrazono Acetic Acid Reactions
Spectroscopic Methods for Mechanistic Elucidation (e.g., In Situ NMR, IR)
Spectroscopic techniques that allow for real-time observation of reacting species are invaluable for uncovering the intricate details of a reaction mechanism. In the context of (E)-2-(2-tosylhydrazono)acetic acid, these methods are crucial for detecting transient intermediates, such as diazo compounds and carbenes, which are central to its reactivity.
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy:
In situ NMR spectroscopy is a powerful tool for monitoring the transformation of this compound in real-time. By recording NMR spectra at various intervals during the reaction, chemists can track the disappearance of the starting material and the appearance of intermediates and final products. This technique provides quantitative data on the concentration of each species over time, which is essential for kinetic analysis.
A typical reaction studied by in situ NMR is the base-promoted decomposition of a tosylhydrazone, known as the Bamford-Stevens reaction. researchgate.netnii.ac.jp In this reaction, this compound, upon treatment with a base, is expected to form a diazoacetate intermediate. The progress of such a reaction can be followed by ¹H NMR spectroscopy.
Illustrative In Situ ¹H NMR Monitoring Data:
| Time (minutes) | This compound (Relative %) | Diazoacetic acid Intermediate (Relative %) | Final Product(s) (Relative %) |
| 0 | 100 | 0 | 0 |
| 10 | 75 | 20 | 5 |
| 20 | 50 | 35 | 15 |
| 30 | 25 | 40 | 35 |
| 40 | 10 | 30 | 60 |
| 50 | <5 | 15 | 80 |
| 60 | 0 | <5 | >95 |
This is a hypothetical data table created for illustrative purposes.
Infrared (IR) Spectroscopy:
Infrared (IR) spectroscopy is particularly useful for identifying functional groups and can be employed in situ to follow the course of a reaction. The transformation of this compound involves significant changes in functional groups, which can be readily detected by IR spectroscopy.
The key transformation to monitor is the formation of the diazo group (N₂) from the tosylhydrazone. Diazo compounds exhibit a characteristic strong absorption band in the IR spectrum, typically in the range of 2100-2200 cm⁻¹. thieme-connect.de By monitoring the appearance and growth of this peak, the formation of the diazoacetic acid intermediate can be confirmed and its kinetics studied.
Characteristic IR Absorption Frequencies:
| Compound/Functional Group | Characteristic IR Absorption Band (cm⁻¹) |
| This compound (N-H stretch) | ~3200-3400 |
| This compound (C=O stretch) | ~1700-1725 |
| Diazoacetic acid intermediate (N₂ stretch) | ~2150 |
| Carboxylic acid (O-H stretch) | Broad, ~2500-3300 |
The disappearance of the N-H stretching vibration of the tosylhydrazone and the concurrent appearance of the strong N₂ stretching vibration provide clear evidence for the formation of the diazo intermediate.
Chromatographic Techniques for Reaction Monitoring and Product Analysis
Chromatographic techniques are indispensable for separating complex mixtures, making them ideal for monitoring the progress of reactions and analyzing the final product distribution. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for the analysis of reactions involving this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC):
HPLC allows for the separation, identification, and quantification of the components in a reaction mixture with high resolution and sensitivity. By taking aliquots from the reaction at different times and analyzing them by HPLC, a detailed reaction profile can be constructed. This involves monitoring the decrease in the peak area of the starting material, this compound, and the increase in the peak areas of the products.
For the analysis of a polar and acidic compound like this compound, reversed-phase HPLC is a common choice. A C18 column is often used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (to control the pH and suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnii.ac.jp
Typical HPLC Method Parameters for Analysis:
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 20 mM Phosphate Buffer (pH 3.5)B: Acetonitrile |
| Gradient | 0-2 min: 5% B2-15 min: 5% to 95% B15-20 min: 95% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 275 nm |
| Injection Volume | 10 µL |
Using such a method, one can obtain a chromatogram that separates the starting material, intermediates, and products based on their polarity. The retention time (RT) is a characteristic property of each compound under specific chromatographic conditions.
Illustrative HPLC Retention Time Data:
| Compound | Retention Time (RT) (minutes) |
| This compound | 8.5 |
| p-Toluenesulfinic acid (byproduct) | 4.2 |
| Product 1 (e.g., from carbene insertion) | 12.1 |
| Product 2 (e.g., from Wolff rearrangement) | 10.8 |
This is a hypothetical data table created for illustrative purposes.
By integrating the peak areas in the chromatograms obtained at different reaction times, a quantitative analysis of the reaction progress can be performed. This data is crucial for determining reaction kinetics, calculating yields, and assessing the purity of the final products.
Future Research Directions and Unexplored Avenues in E 2 2 Tosylhydrazono Acetic Acid Chemistry
Development of Novel Catalytic Systems
The reactivity of (E)-2-(2-tosylhydrazono)acetic acid is intrinsically linked to its decomposition into a diazoacetate intermediate, which can then generate a metal carbene complex. thieme-connect.comwikipedia.org Future research will undoubtedly focus on creating novel catalytic systems that can harness the unique potential of this specific precursor. While rhodium and palladium catalysts are commonly used for reactions of tosylhydrazones, the development of systems based on more abundant and less toxic metals is a key objective. wikipedia.orgresearchgate.net
Exploration into earth-abundant metal catalysts, such as those based on iron, copper, and cobalt, is a promising direction. thieme-connect.commdpi.com These metals offer a cost-effective and sustainable alternative for mediating carbene transfer reactions. mdpi.com A significant challenge and area for investigation will be designing ligands that can stabilize the metal center, control reactivity, and tolerate the carboxylic acid group of the substrate. Furthermore, the development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, could simplify product purification and catalyst recycling, aligning with the principles of green chemistry. thieme-connect.com
Another burgeoning area is the use of photocatalytic systems. Light-mediated reactions could offer mild conditions for the generation of the diazo compound and its subsequent reactions, potentially leading to novel reaction pathways and selectivities not accessible through traditional thermal methods.
| Catalyst Type | Potential Metals/Systems | Target Reactions | Rationale |
| Homogeneous | Fe, Co, Cu, Ru-porphyrin | Cyclopropanation, C-H/X-H Insertion, Cross-Coupling | Low cost, sustainability, development of novel reactivity and selectivity. thieme-connect.commdpi.com |
| Heterogeneous | Metal-Organic Frameworks (MOFs), Supported Nanoparticles | Flow chemistry applications, C-C and C-heteroatom bond formation | Enhanced recyclability, simplified purification, process intensification. thieme-connect.com |
| Photocatalytic | Eosin Y, Ruthenium/Iridium complexes | Radical-mediated transformations, Dual catalysis | Mild reaction conditions, unique selectivity, access to new reaction pathways. |
Asymmetric Synthesis Applications
The generation of chiral molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. This compound is an attractive substrate for asymmetric catalysis, as its derived diazoacetate can participate in a wide range of stereoselective transformations. bristol.ac.ukethz.ch
A primary focus will be the development of catalytic asymmetric cyclopropanation reactions. By reacting the in situ generated diazo compound with various alkenes in the presence of a chiral catalyst, enantiomerically enriched cyclopropyl (B3062369) acetic acid derivatives can be synthesized. bristol.ac.uk These structures are valuable building blocks in medicinal chemistry. Future work will involve designing new chiral ligands for established catalysts (e.g., Rh, Cu, Ru) that are tailored to provide high diastereo- and enantioselectivity with this specific substrate. mdpi.combristol.ac.uk
Asymmetric X-H insertion reactions (where X = C, O, N, S) represent another powerful tool. thieme-connect.commdpi.com Chiral catalysts can direct the insertion of the carbene derived from this compound into C-H or N-H bonds of a prochiral substrate, creating chiral centers with high enantiomeric excess. ethz.ch This strategy could provide direct access to unnatural amino acids and other complex chiral molecules.
| Asymmetric Reaction | Catalyst System | Potential Products | Significance |
| Cyclopropanation | Chiral Rh(II) carboxylates, Cu-BOX, Ru-Porphyrin | Chiral cyclopropyl acetic acids | Key structural motifs in bioactive molecules. mdpi.combristol.ac.uk |
| C-H Insertion | Chiral Dirhodium catalysts, Iridium/ligand complexes | Enantiopure β-substituted carboxylic acids | Rapid construction of complex chiral molecular frameworks. ethz.ch |
| Ylide Formation/Rearrangement | Chiral Lewis acids, Sulfide/chiral catalyst | Optically active heterocycles and functionalized acids | Access to complex stereochemistries via thieme-connect.comwikipedia.org-sigmatropic rearrangements. bristol.ac.uk |
Integration into Complex Molecular Architectures
The bifunctional nature of this compound makes it an exceptionally versatile building block for the synthesis of complex molecules. scirp.org The tosylhydrazone moiety can be transformed into a variety of functional groups through carbene- or diazo-mediated chemistry, while the carboxylic acid provides a convenient handle for subsequent reactions, such as amide bond formation or esterification. thieme-connect.comacs.org
Future research will likely exploit this dual reactivity in the total synthesis of natural products and the construction of novel bioactive compounds. For instance, the tosylhydrazone could be used in a key cross-coupling or cyclization step to form a core heterocyclic structure, followed by peptide coupling via the carboxylic acid to append a side chain, potentially leading to new classes of peptide-drug conjugates. researchgate.netacs.org The ability to participate in multi-component reactions, where several molecules are combined in a single step, further highlights its potential for rapidly building molecular complexity. thieme-connect.comresearchgate.net
| Synthetic Strategy | Reaction Sequence Example | Target Molecular Class |
| Sequential Functionalization | 1. Pd-catalyzed cross-coupling of the tosylhydrazone. 2. Amide coupling of the carboxylic acid. | Bioactive heterocycles, peptidomimetics. researchgate.netacs.org |
| Tandem/Cascade Reactions | Intramolecular C-H insertion following in situ diazo formation. | Polycyclic lactones and lactams. |
| Multi-Component Reactions | [3+2] or [4+2] cycloadditions involving the in situ generated diazo compound. | Highly substituted pyrazoles and other N-heterocycles. researchgate.netacs.orgnih.gov |
Exploration of Functional Material Applications
The field of materials science is constantly seeking new molecular components to build materials with tailored properties. The rigid, well-defined structure of this compound, combined with its reactive functionalities, makes it an intriguing candidate for the development of novel functional materials. scirp.org
One unexplored avenue is its use as a linker in the synthesis of Metal-Organic Frameworks (MOFs). The carboxylic acid group is a classic coordinating group for binding metal ions to form extended, porous networks. The tosylhydrazone functionality within the MOF pores could then be post-synthetically modified or used to trap guest molecules, leading to materials with applications in gas storage, separation, or catalysis.
Furthermore, polymerization of derivatives of this compound could lead to novel polymers with interesting electronic or optical properties. The conjugated system within the tosylhydrazone moiety suggests potential for creating materials for optoelectronic applications, an area where organic functional materials are of great interest. scirp.org The incorporation of this compound into a polymer backbone could imbue the resulting material with unique photophysical characteristics or reactive sites for further functionalization.
Design of Novel Chemical Tools for Biological Research
Chemical biology relies on the design of small molecules to probe and manipulate biological systems. janelia.orggesundheitsindustrie-bw.de this compound possesses features that make it a prime candidate for development into a sophisticated chemical tool. Its ability to generate a highly reactive carbene intermediate under specific, often mild conditions provides a basis for creating bioorthogonal reactions—reactions that occur in a biological environment without interfering with native processes. bristol.ac.ukbris.ac.uk
Future work could focus on designing derivatives for applications such as activity-based protein profiling or cellular imaging. The carbene generated from the tosylhydrazone could be used to covalently label target proteins in situ, providing a snapshot of their activity. The carboxylic acid moiety offers a convenient point of attachment for reporter tags, such as fluorophores or biotin, to enable visualization or purification of labeled biomolecules. mit.edu The inherent water solubility imparted by the carboxylic acid group is an added advantage for biological applications.
The development of photo-activatable versions of this compound could also lead to powerful tools for spatiotemporal control over biological processes. By modifying the tosyl group with a photolabile protecting group, the generation of the reactive carbene could be precisely controlled with light, allowing researchers to study cellular events with high precision. gesundheitsindustrie-bw.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
